2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid
説明
2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid is a heterocyclic compound featuring a diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene core fused with a benzoic acid moiety. Its IUPAC name, as listed in , is 4-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbonyl]amino]benzoic acid (CAS: 1212342-43-2). The molecule contains a rigid tricyclic scaffold with two nitrogen atoms at positions 7 and 11, a ketone group at position 6, and a carboxamide linkage connecting the benzoic acid substituent to the nitrogen at position 11. This structure is critical for its biochemical interactions, particularly in targeting protein domains or enzymes .
特性
IUPAC Name |
2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17-7-3-6-16-13-8-12(10-22(16)17)9-21(11-13)19(26)20-15-5-2-1-4-14(15)18(24)25/h1-7,12-13H,8-11H2,(H,20,26)(H,24,25)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEFEQMDJBJJLL-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Diazatricyclic Core: This step involves the cyclization of a suitable precursor to form the diazatricyclic structure. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Benzoic Acid Moiety: The benzoic acid group is introduced via an amide bond formation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability. Additionally, the use of automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or basic medium, CrO_3 in acetic acid.
Reduction: LiAlH_4 in dry ether, NaBH_4 in methanol.
Substitution: Halogenation using Cl_2 or Br_2, nucleophilic substitution using NaOH or KOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and reactivity can be exploited in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用機序
The mechanism by which 2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s diazatricyclic core allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Variations
The diazatricyclo core is a common motif in several bioactive compounds, with variations in substituents leading to divergent pharmacological profiles. Key analogs and their properties are summarized below:
Conformational and Pharmacokinetic Differences
- Conformation : highlights that the C=O bond orientation (syn vs. anti) relative to the C11–N12 bond in diazatricyclo derivatives influences stability. The target compound’s carboxamide group adopts an anti conformation, similar to the carbamide derivative (6-oxo-7,11-diazatricyclo...carboxamide), which may enhance hydrogen bonding in target interactions .
- Solubility and Bioavailability : The benzoic acid moiety in the target compound improves water solubility compared to lipophilic analogs like the benzonitrile derivative (). Conversely, ester derivatives (e.g., ethyl acetate in ) may exhibit enhanced membrane permeability .
- Selectivity : The PLK1 inhibitor () demonstrates selectivity via its naphthalene substituent, while methylcytisine’s methyl group () directs antiviral specificity. The target compound’s benzoic acid group could favor interactions with polar binding pockets, such as those in ACE2 or viral proteases .
生物活性
2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid (CAS No. 1820575-97-0) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H19N3O4
- Molecular Weight : 353.37 g/mol
- CAS Number : 1820575-97-0
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Proteasome and Autophagy Pathways : Recent studies indicate that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, suggesting that compounds similar to 2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid may promote cellular health by modulating these systems .
- Enzyme Activation : The compound has shown potential in activating cathepsins B and L, which are involved in protein degradation and have roles in various diseases including cancer .
- Transport Mechanisms : The interaction with organic anion transporter 2 (OAT2) has been noted for benzoic acid derivatives. This interaction enhances the efflux of glutamate from hepatocytes, which is significant in metabolic processes .
Biological Activities
The biological activities associated with 2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid include:
- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
- Antiproliferative Effects : Studies have indicated that certain benzoic acid derivatives exhibit antiproliferative effects against various cancer cell lines .
Case Studies
Several studies have explored the biological activity of similar compounds:
-
Study on Benzoic Acid Derivatives : A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts and found significant activation of proteasome and cathepsin activities without cytotoxicity at effective concentrations .
Compound Concentration (μg/mL) Proteasome Activity (%) Cathepsin B Activation (%) Compound 1 10 467.3 ± 3.9 High Compound 3 10 Significant Highest - Mechanistic Insights : Research has shown that compounds similar to our target compound can significantly enhance autophagic flux and proteasomal degradation pathways in cellular models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
